molecular formula C15H20O4 B3315613 2,2-Dimethyl-4-(3,5-dimethyl-4-methoxyphenyl)-4-oxobutyric acid CAS No. 951893-83-7

2,2-Dimethyl-4-(3,5-dimethyl-4-methoxyphenyl)-4-oxobutyric acid

Cat. No.: B3315613
CAS No.: 951893-83-7
M. Wt: 264.32 g/mol
InChI Key: IENBJFTXMSIDBZ-UHFFFAOYSA-N
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Description

2,2-Dimethyl-4-(3,5-dimethyl-4-methoxyphenyl)-4-oxobutyric acid is a high-purity chemical compound intended for research and development applications. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic use in humans. As part of the 4-oxobutyric acid family, this compound serves as a valuable synthetic intermediate or building block in organic chemistry and medicinal chemistry research. Compounds with similar structures, such as 4-oxobutanoic acid derivatives, are frequently utilized in the synthesis and study of organometallic complexes, which are explored for their potential biological activities, including antimicrobial and anticancer properties . Researchers may employ this specific derivative in the development of novel pharmaceutical candidates or as a standard in analytical method development.

Properties

IUPAC Name

4-(4-methoxy-3,5-dimethylphenyl)-2,2-dimethyl-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O4/c1-9-6-11(7-10(2)13(9)19-5)12(16)8-15(3,4)14(17)18/h6-7H,8H2,1-5H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IENBJFTXMSIDBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC)C)C(=O)CC(C)(C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901206000
Record name 4-Methoxy-α,α,3,5-tetramethyl-γ-oxobenzenebutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901206000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951893-83-7
Record name 4-Methoxy-α,α,3,5-tetramethyl-γ-oxobenzenebutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951893-83-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methoxy-α,α,3,5-tetramethyl-γ-oxobenzenebutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901206000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2,2-Dimethyl-4-(3,5-dimethyl-4-methoxyphenyl)-4-oxobutyric acid is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on current research findings.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The following general procedure is often employed:

  • Starting Materials : 3,5-dimethyl-4-methoxybenzaldehyde and suitable diketones.
  • Reaction Conditions : The reaction is conducted in an organic solvent such as ethanol under reflux.
  • Purification : The product is purified through crystallization or chromatography techniques.

Antioxidant Activity

The compound has been evaluated for its antioxidant properties using various assays, including the DPPH (1,1-diphenyl-2-picrylhydrazyl) method. Results indicate that it exhibits significant free radical scavenging activity (see Table 1).

CompoundConcentration (mg/mL)% Inhibition
This compound5078%
Ascorbic Acid (Control)5092%

Antimicrobial Activity

Research has demonstrated that this compound possesses antimicrobial properties against both gram-positive and gram-negative bacteria. The mechanism involves disruption of bacterial cell wall synthesis, leading to cell death. A study reported the Minimum Inhibitory Concentration (MIC) values against various strains (see Table 2).

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Enzyme Inhibition

The compound has shown potential as an enzyme inhibitor. It has been tested against urease and alpha-amylase enzymes with promising results indicating competitive inhibition.

Case Studies

  • Study on Antioxidant Properties : A recent study assessed the antioxidant capacity of several derivatives of the compound. The findings revealed that modifications at the phenyl group significantly enhanced antioxidant activity compared to the parent compound .
  • Antimicrobial Efficacy Against Resistant Strains : Another study focused on the antimicrobial efficacy of this compound against multidrug-resistant strains of bacteria. It was found effective at lower concentrations than conventional antibiotics, suggesting its potential as a lead compound for drug development .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a family of 4-aryl-4-oxobutyric acid derivatives. Below is a detailed comparison with structurally analogous compounds, focusing on substituent effects, physicochemical properties, and applications.

Table 1: Structural and Functional Comparisons

Compound Name Substituents on Aryl Ring Functional Groups Molecular Weight (g/mol) Key Properties/Applications
2,2-Dimethyl-4-(3,5-dimethyl-4-methoxyphenyl)-4-oxobutyric acid 3,5-dimethyl-4-methoxy Carboxylic acid, β-keto 266.29 Research intermediate; discontinued
4-(2,5-Dimethylphenyl)-2,2-dimethyl-4-oxobutyric acid 2,5-dimethyl Carboxylic acid, β-keto Not reported Safety data available; lab use
4-(3,4-Dimethoxyphenyl)-2,2-dimethyl-4-oxobutyric acid 3,4-dimethoxy Carboxylic acid, β-keto Not reported Regulatory data available
Ethyl 4-(2,5-dimethylphenyl)-4-oxobutyrate 2,5-dimethyl Ester, β-keto Higher than 266.29* Potential prodrug; improved lipophilicity
(2Z)-4-Methoxy-4-oxobut-2-enoic acid N/A (unsaturated backbone) Carboxylic acid, α,β-unsaturated 144.13 Conjugated system; increased acidity

Key Comparative Analysis

Ethyl ester derivatives (e.g., ethyl 4-(2,5-dimethylphenyl)-4-oxobutyrate ) exhibit higher lipophilicity, making them more suitable for membrane permeability in pharmacological studies.

Physicochemical Properties

  • The carboxylic acid group in the target compound increases water solubility compared to ester analogs but may limit bioavailability due to ionization at physiological pH.
  • The β-keto group in all analogs confers chelating properties, which could influence metal-binding applications or enzymatic interactions.

Safety and Handling

  • Safety data for the 2,5-dimethylphenyl analog and 3,4-dimethoxyphenyl variant highlight standard lab precautions (e.g., avoiding inhalation, skin contact). The target compound’s discontinued status suggests specialized handling requirements.

The absence of methoxy groups in simpler analogs (e.g., 2,5-dimethylphenyl variant ) may simplify synthesis by avoiding protective group strategies.

Applications

  • The target compound’s discontinued status implies niche use, possibly as a synthetic intermediate in medicinal chemistry.
  • Ethyl ester analogs are likely prodrug candidates, while sulfonamide-containing derivatives (e.g., 4-cyclohexyl-2-methyloxazol-5-yl benzenesulfonamide ) have broader pharmaceutical relevance.

Q & A

Q. What are the recommended synthetic routes for 2,2-dimethyl-4-(3,5-dimethyl-4-methoxyphenyl)-4-oxobutyric acid, and how can purity be ensured?

The compound can be synthesized via multi-step reactions involving esterification, Friedel-Crafts acylation, or nucleophilic substitution. For example, a ketone-functionalized intermediate (e.g., 4-oxobutanoic acid derivatives) may undergo alkylation with a substituted phenyl group. Critical steps include:

  • Drying intermediates : Residual solvents (e.g., methanol) must be removed to prevent side reactions. Anhydrous conditions are verified via 1^1H NMR (e.g., absence of methanol peaks at δ 3.3–3.5 ppm) .
  • Purification : Column chromatography or recrystallization ensures high purity (>95%). Analytical HPLC with UV detection at 254 nm is recommended for quality control .

Example Synthesis Protocol :

StepReagents/ConditionsYieldPurity (HPLC)
1Methanol, H2_2SO4_4, reflux85%90%
2AlCl3_3, 3,5-dimethyl-4-methoxybenzene, 80°C72%88%
3Hydrolysis (NaOH, H2_2O/EtOH)95%97%

Q. How is the structural integrity of this compound confirmed?

Key techniques include:

  • 1^1H NMR : Peaks for methoxy (δ 3.6–3.8 ppm), aromatic protons (δ 6.5–7.2 ppm), and carbonyl groups (δ 2.5–2.8 ppm for ketones) .
  • Mass spectrometry (HRMS) : Molecular ion [M+H]+^+ should match the theoretical mass (e.g., C15_{15}H20_{20}O4_4: 288.1362).
  • FT-IR : Stretching vibrations for C=O (1700–1750 cm1^{-1}) and O–CH3_3 (2850–2950 cm1^{-1}) .

Q. What are the primary reactivity patterns of this compound?

The α,β-unsaturated ketone moiety enables nucleophilic additions (e.g., Grignard reagents), while the methoxy group directs electrophilic aromatic substitution. The carboxylic acid allows for esterification or amidation .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates for alkylation steps .
  • Catalyst screening : Lewis acids like FeCl3_3 or Bi(OTf)3_3 improve Friedel-Crafts acylation efficiency .
  • Temperature control : Lower temperatures (0–5°C) reduce side reactions during sensitive steps (e.g., hydrolysis) .

Case Study : A 20% yield increase was achieved by replacing AlCl3_3 with Sc(OTf)3_3 in the acylation step, reducing tar formation .

Q. How should researchers resolve contradictions in reported biological activity data?

Discrepancies in bioactivity (e.g., antimicrobial vs. inactive results) may arise from:

  • Assay variability : Standardize protocols (e.g., MIC testing per CLSI guidelines) .
  • Structural analogs : Compare with 4-(2-fluorophenyl)-4-oxobutanoic acid, where electron-withdrawing groups (e.g., F) enhance activity .
  • Metabolic stability : Assess plasma stability (e.g., half-life in murine models) to rule out rapid degradation .

Q. What advanced computational methods support SAR studies for this compound?

  • Docking simulations : Use AutoDock Vina to model interactions with target enzymes (e.g., cyclooxygenase-2) .
  • DFT calculations : Predict electrophilic sites using Gaussian at the B3LYP/6-31G* level .
  • MD simulations : Analyze conformational stability in aqueous environments (NAMD, GROMACS) .

Q. How can environmental impacts be mitigated during disposal?

  • Degradation studies : Use HPLC-UV to track hydrolysis in pH 7.4 buffer (50°C, 48 hrs) .
  • Waste treatment : Neutralize acidic residues with NaHCO3_3 before incineration .

Data Contradiction Analysis

Q. Conflicting NMR spectral How to identify the source of discrepancies?

  • Solvent effects : Compare spectra in CDCl3_3 vs. DMSO-d6_6; methoxy protons shift upfield in DMSO .
  • Impurity profiling : Use 13^{13}C NMR or 2D-COSY to detect trace byproducts (e.g., unreacted starting material) .

Q. Why do different synthetic routes produce varying bioactivity profiles?

  • Stereochemical impurities : Chiral HPLC can detect enantiomeric excess (e.g., >99% ee required for consistent activity) .
  • Crystallinity : XRPD analysis reveals polymorphic forms affecting solubility and bioavailability .

Methodological Recommendations

  • Synthetic protocols : Prioritize anhydrous conditions and catalyst screening .
  • Analytical workflows : Combine NMR, HRMS, and HPLC-UV for rigorous characterization .
  • Biological assays : Include positive controls (e.g., ibuprofen for COX-2 inhibition) and replicate experiments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2-Dimethyl-4-(3,5-dimethyl-4-methoxyphenyl)-4-oxobutyric acid
Reactant of Route 2
Reactant of Route 2
2,2-Dimethyl-4-(3,5-dimethyl-4-methoxyphenyl)-4-oxobutyric acid

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